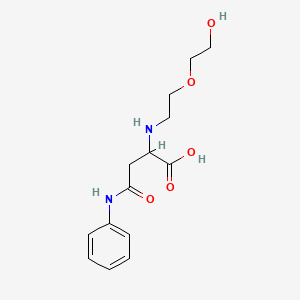
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and cytotoxic effects, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O6, and it features a complex structure that contributes to its biological activity. The presence of the hydroxyethoxy group is significant for solubility and interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects. Below are the key findings from recent studies:
Antimicrobial Activity
- Mechanism of Action : The compound has been shown to exert antimicrobial effects through the inhibition of bacterial growth, potentially by disrupting cell wall synthesis or function.
- Effectiveness : In vitro studies have demonstrated moderate antibacterial activity against specific Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 500 to 1000 µg/mL .
Cytotoxicity and Anticancer Potential
- Cytotoxic Effects : The compound displays significant cytotoxicity against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer), DU145 (prostate cancer), and AGS (gastric cancer) cell lines.
- Selectivity : The selectivity index (SI), which measures the ratio of toxic dose to effective dose, indicates a favorable profile for this compound, suggesting it can selectively target cancer cells while sparing normal cells .
- In Vitro Studies : A study reported that at concentrations as low as 1 µM, the compound significantly decreased cell viability in certain cancer lines after prolonged exposure .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Case Studies
- In Silico Studies : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation, indicating potential targets for therapeutic intervention.
- In Vitro Cell Assays : A series of assays demonstrated that prolonged exposure to the compound resulted in increased cytotoxicity, particularly in aggressive cancer lines, supporting its potential use as a chemotherapeutic agent.
Propiedades
IUPAC Name |
4-anilino-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-7-9-21-8-6-15-12(14(19)20)10-13(18)16-11-4-2-1-3-5-11/h1-5,12,15,17H,6-10H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRYGIAPRTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













